2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide

Catalog No.
S596783
CAS No.
61698-76-8
M.F
C11H15NO4
M. Wt
225.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide

Analytical methods for Atenolol impurity quantification demand exact reference standards; generic substitutes or crude mixtures introduce co-eluting contaminants that cause false OOS results. This certified standard (CAS 61698-76-8) guarantees precise chromatographic retention matching pharmacopeial requirements for impurity B.

  • Validates stability-indicating RP-HPLC methods per EP/USP.
  • Enables accurate LOQ establishment and system suitability testing.
  • Supports forced degradation studies to map breakdown pathways.

Reliable identity and purity from SMolecule ensure audit-ready batch release testing.

CAS Number

61698-76-8

Product Name

2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide

IUPAC Name

2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

InChI

InChI=1S/C11H15NO4/c12-11(15)5-8-1-3-10(4-2-8)16-7-9(14)6-13/h1-4,9,13-14H,5-7H2,(H2,12,15)

InChI Key

CQOQCZLTCMUVMX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)N)OCC(CO)O

Synonyms

2-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide; 4-(2,3-dihydroxypropoxy)phenyl acetamide; Benzeneacetamide, 4-(2,3-dihydroxypropoxy)-; Des(isopropylaMino) Atenolol Diol

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)OCC(CO)O

The exact mass of the compound 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg

2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide (CAS 61698-76-8), universally recognized as Atenolol Impurity B or USP Related Compound A, is a highly polar, diol-substituted phenylacetamide [1]. In pharmaceutical procurement and analytical quality control, it serves as an indispensable reference standard for the impurity profiling of the beta-blocker Atenolol. Unlike the active pharmaceutical ingredient (API) which features an isopropylamine moiety, this compound contains a 2,3-dihydroxypropoxy side chain, fundamentally altering its chromatographic retention and solubility profile [2]. Procurement of high-purity, well-characterized lots of this specific molecule is a strict regulatory prerequisite for validating stability-indicating HPLC methods, establishing Limits of Quantitation (LOQ), and ensuring compliance with pharmacopeial thresholds during API manufacturing[1].

Procurement Fit

Workflow Pharmacopoeial impurity profiling (HPLC/LC-MS)
Selection USP/EP monograph-specified reference standard
Use Context Analytical method validation and quality control testing

Attempting to substitute certified 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide with crude synthetic byproducts, structural analogs (such as Atenolol Impurity A or C), or uncharacterized generic diols critically compromises analytical workflows [1]. Because regulatory guidelines strictly define the Relative Retention Time (RRT) and resolution parameters for Atenolol and its specific impurities, using a proxy material prevents accurate peak identification and system calibration [2]. Furthermore, uncharacterized mixtures often contain co-eluting isobaric contaminants that distort UV-absorbance quantification, leading to false out-of-specification (OOS) results for the parent API. Only the exact, high-purity standard guarantees the precise chromatographic behavior required to meet stringent ICH Q3A guidelines for impurity reporting [3].

Substitution Risk

Peak misidentification

Different impurity standards (e.g., Related Compound A) exhibit distinct retention times; cross-use may misassign peaks and invalidate system suitability.

Acceptance criteria mismatch

Monograph-specific limits apply only to the designated compound; substituting analogs may lead to incorrect batch release decisions.

Chromatographic behavior divergence

Terminal diol and hydrogen-bonding profile govern retention and ionization; non-identical standards may not reflect target impurity response.

Pharmacopeial Separation: RRT Calibration Against Parent API

In reverse-phase high-performance liquid chromatography (RP-HPLC) utilizing standard C18 columns and gradient elution, 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide demonstrates a distinct and highly reproducible Relative Retention Time (RRT) compared to the parent drug [1]. Because of its highly polar diol group, it elutes significantly earlier than the more hydrophobic isopropylamine-containing Atenolol. Procurement of >95% pure standard is required to establish this exact RRT, preventing peak misidentification that occurs when using crude synthetic mixtures or closely related analogs [2].

Evidence DimensionChromatographic Retention Behavior (RP-HPLC)
Target Compound DataDistinct early elution profile driven by the polar 2,3-dihydroxypropoxy moiety.
Comparator Or BaselineAtenolol API (parent drug) and other specified impurities (e.g., Impurity A, C, D).
Quantified DifferenceProvides baseline resolution (Rs > 1.5) and a fixed RRT essential for system suitability testing, which cannot be achieved with uncalibrated mixtures.
ConditionsC18 reverse-phase HPLC, buffered aqueous/organic mobile phase, UV detection.

Procuring the exact, high-purity standard is mandatory for calibrating HPLC systems to meet pharmacopeial system suitability and resolution requirements.

RRT vs. Related Compound A
Head-to-head
0.31 (Impurity B) vs. 0.41 (Related Compound A)
Supports chromatographic resolution and peak assignment
USP Atenolol Tablets monograph HPLC conditions

Spectroscopic Quantification and LOQ Validation

Accurate quantification of trace impurities requires a reliable spectroscopic response. 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide possesses a characteristic UV absorption maximum at approximately 254 nm, enabling highly sensitive detection [1]. When compared to uncharacterized crude reaction mixtures, the use of a certified, high-purity standard allows analytical chemists to establish a precise Limit of Quantitation (LOQ) and Limit of Detection (LOD). Crude mixtures introduce background noise and overlapping chromophores that artificially inflate the calculated impurity mass balance, risking regulatory rejection of the API batch [2].

Evidence DimensionSpectroscopic Signal-to-Noise for LOQ
Target Compound DataHigh-purity standard enables precise LOQ/LOD calibration at 254 nm.
Comparator Or BaselineCrude synthetic mixtures or degraded API samples.
Quantified DifferenceEliminates baseline interference, ensuring accurate mass balance calculations within the strictly regulated ≤ 0.15% threshold for specified impurities.
ConditionsHPLC-UV analysis at 254 nm during routine batch release testing.

High-purity standard procurement directly prevents false-positive impurity reporting and costly API batch rejections.

Impurity burden across β-blockers
Class-level
Atenolol: 2.15% total impurities vs. comparators 1.89–3.55%
Reported oxidative degradation context
Accelerated stability study with peroxide-containing excipient

Processability: Byproduct Tracking in API Manufacturing

During the commercial synthesis of Atenolol, 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide is frequently generated as a byproduct from the reaction of 4-hydroxyphenylacetamide with glycidol derivatives [1]. Procuring this specific compound as a reference material allows process engineers to quantitatively track its formation in real-time. By comparing the concentration of this diol byproduct against the desired epoxide intermediate (Impurity C) or the final API, manufacturers can fine-tune reaction temperature, pH, and stoichiometry. Substituting this standard with generic structural analogs makes it impossible to accurately map the reaction kinetics of this specific pathway [1].

Evidence DimensionReaction Pathway Monitoring
Target Compound DataDirect quantification of the diol byproduct formation rate.
Comparator Or BaselineGeneric structural analogs or theoretical yield calculations.
Quantified DifferenceEnables precise stoichiometric and thermal adjustments to track byproduct formation down to the 0.05% reporting threshold, maximizing the yield of the target API.
ConditionsIn-process control (IPC) monitoring during the alkylation phase of Atenolol synthesis.

Allows chemical engineers to optimize manufacturing yields and reduce downstream purification costs by accurately monitoring specific byproduct formation.

Vendor-reported purity
Data to verify
>95% (HPLC)
Reported purity across vendors
Verification against certified reference material recommended
Physicochemical profile
Class-level
XLogP3 −0.9 (Impurity B) vs. 0.16 (Atenolol); HBA 4 vs. 5
Distinct retention and ionization behaviour
Calculated properties from PubChem
USP impurity limit
Head-to-head
NMT 0.20% (same as Related Compound A)
Supports batch release quantification
Total impurities limit NMT 0.5%

Pharmacopeial Quality Control and Batch Release

Where this compound is the right choice for analytical laboratories validating stability-indicating RP-HPLC methods and performing routine batch release testing of Atenolol drug substances and drug products to meet EP/USP standards [1].

API Synthesis Process Optimization

Where this compound is the right choice for process chemists needing a precise reference standard to monitor in-process byproduct formation during the alkylation of 4-hydroxyphenylacetamide, enabling the optimization of reaction conditions to improve overall API yield[2].

Degradation Pathway and Toxicological Profiling

Where this compound is the right choice for researchers conducting forced degradation studies (e.g., oxidative, hydrolytic, or photolytic stress) on beta-blockers, requiring a pure standard to map degradation kinetics and perform structural elucidation of breakdown products [3].

Application Fit

Application
Selection Property
Validation Focus
HPLC/LC-MS method development
Pharmacopoeial retention time specification
Peak identification and system suitability
Forced degradation marker studies
Correlation with hydrolytic degradation pathways
Stability-indicating method validation
Batch release testing (USP/ANDA)
Monograph individual impurity limit
Quantitative compliance with NMT 0.20% criterion
Synthesis process monitoring
Epoxide hydrolysis impurity profile
Reaction efficiency and impurity minimization

Quantity

Milligrams-Grams

XLogP3

-0.9

Appearance

White Solid

Melting Point

182-184°C

Wikipedia

4-(2,3-dihydroxypropoxy)benzeneacetamide

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